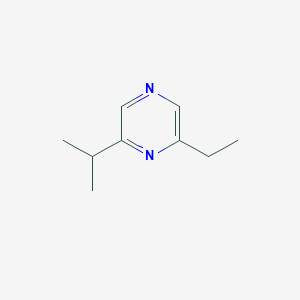
2-Ethyl-6-isopropylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-isopropylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound is characterized by the presence of an ethyl group at the second position and an isopropyl group at the sixth position of the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-isopropylpyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylpyrazine with isopropyl halides in the presence of a base can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl and isopropyl groups onto the pyrazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-isopropylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce various alkylated or functionalized pyrazine derivatives.
Applications De Recherche Scientifique
2-Ethyl-6-isopropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrazine: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dimethylpyrazine: Contains two methyl groups at positions 2 and 6.
2-Ethylpyrazine: Lacks the isopropyl group at position 6.
Uniqueness
2-Ethyl-6-isopropylpyrazine is unique due to the presence of both ethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence its reactivity, biological activity, and aromatic profile, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-ethyl-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-5-10-6-9(11-8)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
XMIMIQPDDJVQAO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CC(=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


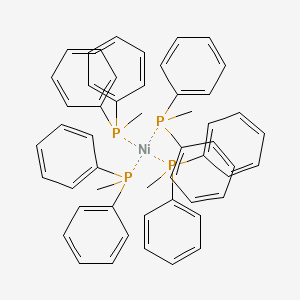

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

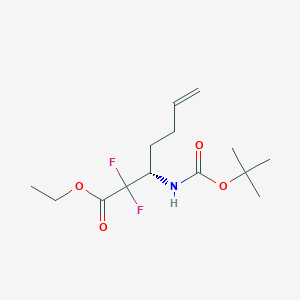
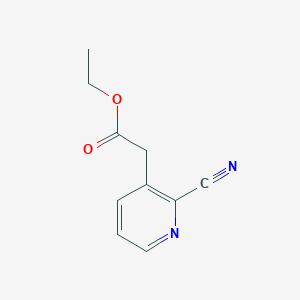
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)
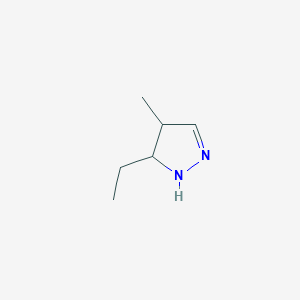
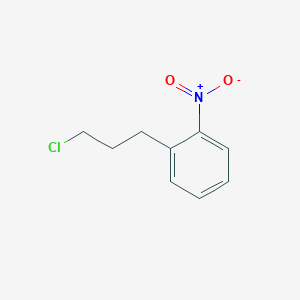
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
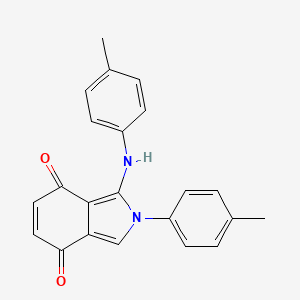
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
